4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide
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Overview
Description
“4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide” is a chemical compound with the molecular formula C21H17Cl2NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Ultrasound Assisted Synthesis in Anti-Tubercular Application
A groundbreaking application of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide was discovered in the synthesis of anti-tubercular compounds. Using ultrasound as a part of green chemistry, this compound was synthesized and tested against Mycobacterium tuberculosis, showing promising activity. It was also tested for cytotoxicity against the human cancer cell line HeLa and found to be non-cytotoxic, marking its potential in the anti-tubercular drug discovery process (Nimbalkar et al., 2018).
Synthesis and Characterization in Antimicrobial Application
The synthesis and characterization of derivatives involving 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide led to the exploration of antimicrobial properties. These derivatives were synthesized through innovative methods and showed potential as antimicrobial agents, demonstrating the compound's versatility in different scientific applications (De-ju, 2014; Bi, 2014).
Advancements in CCR5 Antagonist Development
Further research on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide led to the development of novel non-peptide CCR5 antagonists. These compounds were characterized and evaluated for their biological activity, showcasing the compound's contribution to advancing medical research (De-ju, 2015; Bi, 2015).
Mechanism of Action
Mode of Action
It’s known that benzylic compounds are often involved in free radical reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, such as oxidation and reduction . These reactions can lead to various downstream effects, including the formation of new compounds and the activation or inhibition of certain biochemical pathways.
Properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-19-9-5-4-8-16(19)13-24-21(25)18-11-10-17(12-20(18)23)26-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJVJPWAGYIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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